Cas no 173999-24-1 (N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide)

N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide 化学的及び物理的性質
名前と識別子
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- N-((5-bromopyridin-2-yl)methyl)methanesulfonamide
- HLVWZDHIVANSNL-UHFFFAOYSA-N
- N-((5-bromopyridin-2-yl)methyl) methanesulfonamide
- N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide
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- MDL: MFCD32012076
- インチ: 1S/C7H9BrN2O2S/c1-13(11,12)10-5-7-3-2-6(8)4-9-7/h2-4,10H,5H2,1H3
- InChIKey: HLVWZDHIVANSNL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1)CNS(C)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 250
- トポロジー分子極性表面積: 67.4
N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D634139-1g |
N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide |
173999-24-1 | 95% | 1g |
$675 | 2024-08-03 | |
eNovation Chemicals LLC | D634139-1g |
N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide |
173999-24-1 | 95% | 1g |
$675 | 2025-02-26 | |
eNovation Chemicals LLC | D634139-1g |
N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide |
173999-24-1 | 95% | 1g |
$675 | 2025-02-22 |
N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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4. Book reviews
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
N-((5-Bromopyridin-2-yl)methyl)methanesulfonamideに関する追加情報
N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide: A Comprehensive Overview
The compound N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide (CAS No. 173999-24-1) is a significant molecule in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds and their derivatives. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and materials science. The molecule consists of a pyridine ring substituted with a bromine atom at the 5-position and a methanesulfonamide group attached via a methylene bridge. This combination of functional groups makes it a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide in the development of novel therapeutic agents. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition and receptor modulation. For instance, the bromine substituent at the 5-position of the pyridine ring contributes to the molecule's electronic properties, making it an ideal candidate for Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in constructing complex molecular frameworks with high precision and efficiency.
Moreover, the methanesulfonamide group attached to the pyridine ring introduces additional functionality, enhancing the compound's versatility. This group is known for its stability under various reaction conditions, which is crucial for multi-step synthesis processes. Recent advancements in catalytic asymmetric synthesis have further expanded the utility of N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide, enabling the creation of enantiomerically enriched products with high optical purity.
In terms of physical properties, N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its stability under thermal and oxidative conditions has been thoroughly investigated, making it suitable for use in both laboratory and industrial settings.
From an environmental perspective, studies have shown that N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide has a low toxicity profile, with minimal impact on aquatic ecosystems when handled responsibly. This aligns with current trends toward green chemistry practices, emphasizing the importance of sustainable chemical design and waste management.
Looking ahead, the potential applications of N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide are vast and continually expanding. Its role as a key intermediate in pharmaceutical development underscores its significance in advancing medical treatments for various diseases. Additionally, ongoing research into its use in polymer chemistry holds promise for the creation of novel materials with tailored properties.
In conclusion, N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide (CAS No. 173999-24-) stands as a testament to the ingenuity and progress in modern organic chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in both academic and industrial settings. As our understanding of this compound deepens, so too does its potential to contribute to groundbreaking innovations across diverse fields.
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